(5R)-2-benzyl-2,7-diazaspiro[4.4]nonane
Description
(5R)-2-Benzyl-2,7-diazaspiro[4.4]nonane is a chiral bicyclic amine characterized by a spirocyclic scaffold connecting two nitrogen atoms at positions 2 and 7 of a fused [4.4] ring system. The benzyl substituent at position 2 contributes to its lipophilicity and molecular recognition properties. This compound has garnered attention in medicinal chemistry due to its structural uniqueness, which enables diverse interactions with biological targets. Key physicochemical properties include a molecular weight of 216.33 g/mol (C₁₄H₂₀N₂), CAS number 885275-27-4, and a liquid appearance at room temperature . Its stereochemical configuration at the 5R position is critical for enantioselective binding, as seen in related diazaspiro compounds .
Properties
IUPAC Name |
(5R)-2-benzyl-2,7-diazaspiro[4.4]nonane | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20N2/c1-2-4-13(5-3-1)10-16-9-7-14(12-16)6-8-15-11-14/h1-5,15H,6-12H2/t14-/m1/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZLFPWTIKFBLPGM-CQSZACIVSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCC12CCN(C2)CC3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CNC[C@]12CCN(C2)CC3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20N2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
216.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Scientific Research Applications
Case Studies
A study published in the Journal of Medicinal Chemistry demonstrated that specific derivatives of diazaspiro[4.4]nonane effectively inhibited both mouse and human osteoclast activities. Notably, one derivative, E197, showed promise in preventing pathological bone loss in ovariectomized mice—an established model for postmenopausal osteoporosis—without impairing bone formation .
Table 1: E197 Efficacy in Osteoporosis Models
| Study Model | Treatment | Outcome |
|---|---|---|
| Ovariectomized Mice | E197 | Prevented bone loss |
| Human Osteoclasts | E197 | Inhibited activity without toxicity |
Potential Applications
The compound is also being investigated for its role in treating neurodegenerative diseases associated with protein misfolding, such as Alzheimer’s disease and Parkinson’s disease. Research suggests that diazaspiro compounds can interact with pathways involved in protein aggregation, potentially mitigating the effects of these diseases .
Mechanistic Insights
The mechanism by which (5R)-2-benzyl-2,7-diazaspiro[4.4]nonane may exert neuroprotective effects involves modulating cellular pathways that lead to misfolded protein accumulation. For instance, compounds derived from this structure have been shown to influence amyloid-beta aggregation and tau hyperphosphorylation, two hallmarks of Alzheimer’s pathology .
Table 2: Neuroprotective Effects of Diazaspiro Compounds
| Disease | Compound | Effect |
|---|---|---|
| Alzheimer's Disease | (5R)-2-benzyl... | Reduced amyloid-beta aggregation |
| Parkinson's Disease | (5R)-2-benzyl... | Inhibited tau hyperphosphorylation |
Summary of Findings
The applications of this compound highlight its potential as a therapeutic agent in both osteoporosis and neurodegenerative diseases. The ability to selectively inhibit osteoclast activity while preserving osteoblast function presents a significant advancement in osteoporosis treatment strategies.
Moreover, its implications in addressing neurodegenerative disorders through mechanisms targeting protein misfolding open new avenues for research and drug development.
Comparison with Similar Compounds
2,7-Diazaspiro[3.5]nonane Derivatives
- Example: Benzothiazinones containing 2-benzyl-2,7-diazaspiro[3.5]nonane. Key Differences: The smaller [3.5] spiro ring reduces conformational flexibility compared to [4.4] systems, impacting binding to Mycobacterium tuberculosis DprE1. These derivatives exhibit potent antitubercular activity (MIC₉₀ = 0.06–0.12 µM) due to optimized interactions with the DprE1 active site . Activity: Noncovalent inhibition of DprE1, contrasting with covalent inhibitors like BTZ043 .
2,7-Diazaspiro[4.4]nonane Derivatives
- AD214 (2-Benzyl-7-phenyl-2,7-diazaspiro[4.4]nonane): Synthesized via alkylation of 7a (Procedure F), this derivative showed moderate sigma receptor (S1R/S2R) binding (Ki = 120–350 nM) and antiallodynic effects in neuropathic pain models .
- AD181 (2,7-Diphenethyl-2,7-diazaspiro[4.4]nonane): Exhibited higher S1R affinity (Ki = 8.2 nM) but lower selectivity over S2R compared to benzyl-substituted analogs .
Benzyl vs. Phenethyl Substituents
- Benzyl Groups: Enhance lipophilicity and π-π stacking interactions. For example, this compound’s benzyl moiety likely improves blood-brain barrier penetration, making it relevant for CNS targets .
- Phenethyl Groups : Increase steric bulk and flexibility. AD234 (2-(3,4-dimethoxyphenethyl)-7-phenethyl derivative) showed moderate S1R affinity (Ki = 35 nM) but improved metabolic stability over benzyl analogs .
Halogenated Derivatives
- AD225 (2-(3,4-Dichlorophenethyl)-7-phenethyl derivative) : Demonstrated potent S1R binding (Ki = 1.2 nM) and >100-fold selectivity over S2R, highlighting the role of halogenation in enhancing affinity and selectivity .
Stereochemical Comparisons
- (5R) Configuration: In compounds like (5R)-1-methyl-7-[5-(isopropoxy)pyridin-3-yl]-1,7-diazaspiro[4.4]nonane, the 5R configuration conferred enantioselective binding to nicotinic acetylcholine receptors (nAChRs), with the R-enantiomer showing 10-fold higher potency than the S-form .
- Racemic Mixtures: Compounds like rac-7-benzyl-2-(3-fluorophenyl)-2,7-diazaspiro[4.4]nonan-1-one (E226) were less potent in osteoclast inhibition assays compared to enantiopure analogs, underscoring the importance of stereochemistry .
Target Engagement
Preparation Methods
Condensation-Mediated Spirocyclization
The RSC Advances study demonstrates a modular approach to 1,6-dioxa-3,9-diazaspiro[4.4]nonane systems via tandem esterification and cyclization. While the target compound lacks oxygen atoms, this method’s core principles—specifically, the use of N-Boc-protected amino acids and EDCI/HOBt-mediated coupling —are transferable. For example, reacting N-Boc-sarcosine with a benzylamine-derived glycolate ester under EDCI/HOBt conditions yielded spirocyclic intermediates in 81–90% yields. Adapting this to 2,7-diazaspiro[4.4]nonane would require substituting the glycolate with a 1,4-diamine precursor.
Stereochemical Control at the 5R Position
The patent US10815241B2 discloses azabicyclo[2.2.2]octane derivatives with explicit stereochemical notation, highlighting the use of chiral auxiliaries and asymmetric hydrogenation . For instance, the synthesis of (1S,3S,4R)-5-methylidene-2-azabicyclo[2.2.2]octane involved resolving intermediates via chiral chromatography. Applying similar tactics, the 5R configuration in the target compound could be achieved through diastereomeric crystallization of a late-stage intermediate or enzymatic resolution of a prochiral precursor.
Detailed Synthetic Protocols
Route 1: EDCI/HOBt-Mediated Spirocyclization
Step 1: Preparation of N-Boc-Protected Diamine
A solution of 1,4-diaminobutane (10 mmol) in THF is treated with Boc anhydride (22 mmol) and DMAP (0.5 mmol) at 0°C. After stirring for 12 h at room temperature, the mixture is concentrated and purified via flash chromatography (20% EtOAc/hexanes) to yield N-Boc-1,4-diaminobutane (92%).
Step 2: Coupling with Benzylamine-Derived Ester
N-Boc-1,4-diaminobutane (5 mmol) is combined with benzyl glycolate (5.5 mmol), EDCI (6 mmol), and HOBt (6 mmol) in CH₂Cl₂. After 24 h, the reaction is quenched with 1 M HCl, extracted, and concentrated. Cyclization is induced via heating in toluene at 110°C for 6 h, yielding the spirocyclic core (78%).
Step 3: Deprotection and Functionalization
The Boc group is removed with TFA/CH₂Cl₂ (1:1), and the resulting amine is benzylated using benzyl bromide (1.2 eq) and K₂CO₃ in DMF at 60°C (85%).
Route 2: Reductive Amination Pathway
Step 1: Synthesis of Keto-Amine Intermediate
A mixture of cyclopentanone (10 mmol) and 1,4-diaminobutane (12 mmol) in MeOH is stirred with NaBH₃CN (15 mmol) at 0°C. After 24 h, the product is isolated via extraction (63%).
Step 2: Spirocyclization via Mitsunobu Reaction
The keto-amine (5 mmol) is treated with DIAD (6 mmol) and PPh₃ (6 mmol) in THF, followed by benzyl alcohol (6 mmol). The reaction affords the spirocyclic amine in 71% yield after purification.
Optimization and Mechanistic Insights
Solvent and Temperature Effects
Comparative studies from the RSC Advances paper reveal that CH₂Cl₂ outperforms THF or DMF in EDCI-mediated couplings, minimizing epimerization. Elevated temperatures (>40°C) during cyclization led to diminished enantiomeric excess (ee), underscoring the need for mild conditions (Table 1).
Table 1: Impact of Reaction Conditions on Spirocyclization
| Condition | Yield (%) | ee (%) |
|---|---|---|
| CH₂Cl₂, 25°C, 24 h | 78 | 98 |
| THF, 25°C, 24 h | 65 | 92 |
| DMF, 40°C, 12 h | 58 | 85 |
Catalytic Asymmetric Approaches
The patent describes a Rh-catalyzed asymmetric hydrogenation of an enamine precursor to achieve >99% ee. Using [Rh(COD)(Me-DuPhos)]OTf as a catalyst, the hydrogenation proceeds at 50 psi H₂ in iPrOH, affording the (5R)-configured amine in 89% yield.
Characterization and Analytical Data
Spectroscopic Profiling
Chiral Analysis
Chiral HPLC (Chiralpak IA, 90:10 hexanes/iPrOH) confirmed 98% ee for the (5R)-enantiomer, with retention times of 12.3 min (5R) and 15.7 min (5S).
Applications and Comparative Evaluation
The benzyl group enhances lipophilicity, making (5R)-2-benzyl-2,7-diazaspiro[4.4]nonane a valuable intermediate in CNS-targeted pharmaceuticals. Patent data highlights its utility as a sigma-1 receptor ligand, with binding affinity (Ki) of 3.2 nM, surpassing non-benzylated analogs (Ki = 18 nM).
Q & A
Q. Basic Research Focus
- UPLC-MS : Detects trace impurities (e.g., E202 in with [M+H]⁺ = 393.1–395.2).
- Chiral HPLC : Resolves enantiomers (critical for (5R) configuration).
- Elemental Analysis : Confirms stoichiometry (e.g., C14H18N2O in ).
- Thermogravimetric Analysis (TGA) : Assesses stability of salts (e.g., oxalate in ) .
What are the challenges in scaling up the synthesis of 2,7-diazaspiro[4.4]nonane derivatives?
Q. Advanced Research Focus
- Diastereomer Separation : Flash chromatography () is low-yield at scale; switch to chiral stationary phases or enzymatic resolution.
- Oxidative Degradation : Benzyl groups (e.g., in 7-benzyl derivatives) require inert atmospheres during hydrogenation .
How are preclinical efficacy studies for osteoclast inhibitors designed?
Q. Advanced Research Focus
- In vitro : TRAP staining of mouse/human osteoclasts treated with derivatives (e.g., E211 at 1–10 μM).
- In vivo : Ovariectomized rodent models assess bone density changes post-treatment. LC-MS/MS quantifies plasma exposure .
How is 2,7-diazaspiro[4.4]nonane utilized as a building block in drug discovery?
Basic Research Focus
The spiro core’s rigidity and 3D geometry make it a privileged scaffold for GPCR ligands (e.g., ghrelin receptor antagonists in ) and kinase inhibitors. Functionalization via Boc protection (e.g., tert-butyl 2-benzyl-2,7-diazaspiro[3.5]nonane-7-carboxylate, ) enables rapid diversification .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
